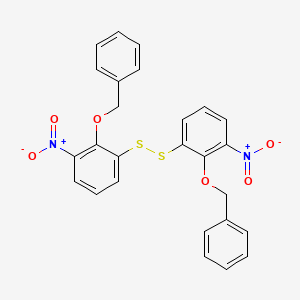

Bis(2-benzyloxy-3-nitrophenyl)disulfide

Description

Properties

IUPAC Name |

1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWRELPZIJGMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2-benzyloxy-3-nitrophenyl)disulfide

This guide provides a comprehensive, research-grade overview of a robust synthetic pathway for bis(2-benzyloxy-3-nitrophenyl)disulfide. Designed for professionals in chemical research and drug development, this document elucidates the strategic rationale behind the chosen synthetic route, details the reaction mechanisms, and presents a validated, step-by-step experimental protocol.

Introduction and Strategic Overview

This compound is an organic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of the nitro group, the benzyloxy protecting group, and the reactive disulfide linkage makes it a versatile intermediate for further chemical elaboration. Symmetrical aromatic disulfides are pivotal in various fields, serving as precursors for self-assembled monolayers, components in dynamic combinatorial libraries, and key structural elements in biologically active molecules.[1]

The synthesis of symmetrical disulfides is most commonly and efficiently achieved through the oxidation of corresponding thiols.[1] However, the direct synthesis and isolation of the requisite precursor, 2-benzyloxy-3-nitrobenzenethiol, can be complicated by its propensity for premature oxidation. A more robust and direct strategy involves the nucleophilic aromatic substitution (SNAr) on an activated aryl halide using a disulfide-transfer reagent.

This guide details a highly effective two-step synthesis commencing from the commercially available precursor, 2-bromo-3-nitrophenol. The chosen pathway is outlined below:

-

Protection of the Phenolic Hydroxyl: A Williamson ether synthesis is employed to protect the phenol as a benzyl ether. This step is crucial to prevent side reactions in the subsequent step and introduces a key structural motif of the target molecule.

-

Disulfide Bridge Formation: A nucleophilic aromatic substitution reaction using sodium disulfide (Na2S2) directly displaces the bromide to form the target disulfide. The presence of the electron-withdrawing nitro group ortho to the bromine atom is critical for activating the aromatic ring toward nucleophilic attack.

This approach is selected for its high efficiency, use of readily available reagents, and straightforward execution, making it suitable for laboratory-scale synthesis.

Synthetic Pathway Visualization

The logical workflow for the synthesis is illustrated below. The pathway proceeds from a commercially available substituted phenol to the final disulfide product via a stable, isolable intermediate.

Caption: Synthetic pathway for this compound.

Core Quantitative Data

The key physicochemical properties of the reactants, intermediate, and final product are summarized in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Bromo-3-nitrophenol | C₆H₄BrNO₃ | 218.01 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | Reagent |

| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | 308.13 | Intermediate[2] |

| Sodium Disulfide | Na₂S₂ | 110.11 | Reagent |

| This compound | C₂₆H₂₀N₂O₆S₂ | 520.58 | Final Product |

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Benzyl bromide is a lachrymator and irritant.[3]

Part A: Synthesis of 2-(Benzyloxy)-1-bromo-3-nitrobenzene (Intermediate)

Objective: To protect the phenolic hydroxyl group of 2-bromo-3-nitrophenol via Williamson ether synthesis.

Materials:

-

2-Bromo-3-nitrophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromo-3-nitrophenol and anhydrous potassium carbonate.

-

Add anhydrous DMF via syringe to dissolve the solids, and stir the resulting suspension for 15 minutes at room temperature.

-

Slowly add benzyl bromide dropwise to the stirring mixture.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(benzyloxy)-1-bromo-3-nitrobenzene as a pure solid.

Part B: Synthesis of this compound (Final Product)

Objective: To synthesize the target disulfide via nucleophilic aromatic substitution.

Materials:

-

2-(Benzyloxy)-1-bromo-3-nitrobenzene (1.0 eq)

-

Sodium disulfide (Na₂S₂) (0.6 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the intermediate, 2-(benzyloxy)-1-bromo-3-nitrobenzene, in anhydrous DMF.

-

Add sodium disulfide to the solution. Note: Sodium disulfide is often sold as a hydrate; ensure stoichiometry is adjusted accordingly or use anhydrous material if available.

-

Fit the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Maintain the temperature and stir for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the product into dichloromethane (3x).

-

Combine the organic extracts and wash with water and brine to remove residual DMF and salts.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) to afford pure this compound.

Mechanistic Rationale and Causality

Williamson Ether Synthesis (Part A): This classic reaction proceeds via an SN2 mechanism. The base, potassium carbonate, is sufficiently strong to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the benzyl ether. DMF is an ideal solvent as it is polar and aprotic, effectively solvating the potassium cation while not interfering with the nucleophilicity of the phenoxide.

Nucleophilic Aromatic Substitution (SNAr) (Part B): The formation of the disulfide bond is a textbook example of an SNAr reaction. The key requirements for this reaction are met:

-

An Activated Ring: The aromatic ring of the intermediate is "activated" by the presence of a strong electron-withdrawing group (the nitro group) positioned ortho to the leaving group (bromide).

-

A Good Leaving Group: Bromide is an excellent leaving group.

-

A Strong Nucleophile: The disulfide anion (S₂²⁻) is a potent nucleophile.

The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where the negative charge from the attacking nucleophile is delocalized onto the oxygen atoms of the nitro group. This stabilization significantly lowers the activation energy for the reaction. Subsequent loss of the bromide leaving group re-aromatizes the ring and yields the final product.

Conclusion

The described two-step synthetic pathway provides a reliable and logical method for the preparation of this compound. By leveraging fundamental reactions in organic chemistry—the Williamson ether synthesis for protection and a nitro-activated SNAr for C-S bond formation—this guide offers a clear and reproducible protocol. The insights into the mechanistic underpinnings are intended to empower researchers to adapt and troubleshoot this synthesis for their specific applications in drug discovery and materials development.

References

-

Chemistry LibreTexts. (2021). 3.7: Redox Reactions of Thiols and Disulfides. [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

-

Wikipedia. (n.d.). Disulfide. [Link]

- Cremlyn, R. J. (1996). An Introduction to Organosulfur Chemistry. John Wiley & Sons.

-

Organic Syntheses. (n.d.). Disulfide, bis-(m-nitrophenyl). [Link]

-

Georganics. (n.d.). 2-(Benzyloxy)-1-bromo-3-nitrobenzene. [Link]

-

National Center for Biotechnology Information. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-benzyloxy-3-nitrophenyl)disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-benzyloxy-3-nitrophenyl)disulfide is a complex organic molecule that, while not extensively documented in mainstream literature, holds significant potential as a research tool and intermediate in medicinal chemistry. Its structure, characterized by two benzyloxy-substituted nitrophenyl rings linked by a disulfide bridge, suggests a range of chemical and biological activities. The presence of the disulfide bond, a key feature in many biologically active molecules, allows for redox-mediated interactions, while the nitrophenyl and benzyloxy moieties can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering a valuable resource for researchers interested in its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, based on information from chemical suppliers and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 37398-25-7 | [1][2][3] |

| Molecular Formula | C26H20N2O6S2 | [1][2] |

| Molecular Weight | 520.58 g/mol | [1] |

| Appearance | Predicted to be a solid | N/A |

| Melting Point | 177.5-179.5°C | N/A |

| Solubility | Soluble in Chloroform, Ethyl Acetate | N/A |

| IUPAC Name | 1,2-bis(2-(benzyloxy)-3-nitrophenyl)disulfane | N/A |

| SMILES | O=N(=O)c1cccc(c1OCc1ccccc1)SSc1c(OCc2ccccc2)cccc1N(=O)=O | N/A |

Proposed Synthesis and Experimental Protocols

Diagram of the Proposed Synthetic Workflow

Sources

- 1. Bis(2-benzyloxy-3-nitrophenyl)disulfide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 3. Buy Online CAS Number 37398-25-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide on the Core Mechanism of Action of Bis(2-benzyloxy-3-nitrophenyl)disulfide

Abstract

Bis(2-benzyloxy-3-nitrophenyl)disulfide is an aromatic disulfide compound featuring nitro groups and benzyloxy substituents. While direct experimental evidence elucidating its specific mechanism of action is not extensively documented in current literature, its chemical structure suggests a compelling dual-pronged mechanism. This guide posits a hypothesis wherein the molecule's biological activity is driven by two primary pathways: (1) reactivity of the disulfide bond through thiol-disulfide exchange, a critical process in cellular signaling and protein function, and (2) bioreduction of the nitroaromatic groups, which can lead to the generation of cytotoxic reactive oxygen and nitrogen species. This document provides a comprehensive exploration of these proposed mechanisms, supported by established principles of medicinal chemistry and pharmacology concerning related chemical entities. Furthermore, it outlines detailed experimental protocols for researchers to investigate and validate these hypotheses.

Introduction and Physicochemical Properties

This compound (CAS Number: 37398-25-7) is a symmetrical molecule with the molecular formula C₂₆H₂₀N₂O₆S₂. The presence of the disulfide linkage, electron-withdrawing nitro groups, and bulky benzyloxy groups dictates its chemical reactivity and potential biological interactions. The benzyloxy groups may influence the molecule's lipophilicity, thereby affecting its cellular uptake and distribution.

| Property | Value | Source |

| CAS Number | 37398-25-7 | [1][2][3] |

| Molecular Formula | C₂₆H₂₀N₂O₆S₂ | [1][4] |

| Molecular Weight | 520.58 g/mol | [1] |

Proposed Dual Mechanism of Action

Based on its chemical functionalities, a dual mechanism of action is proposed for this compound, targeting cellular redox homeostasis and inducing oxidative stress.

Pathway 1: Thiol-Disulfide Exchange

The disulfide bond is a key functional group that can readily undergo thiol-disulfide exchange with endogenous thiols, such as glutathione (GSH) or cysteine residues in proteins.[5][6] This exchange can disrupt the structure and function of proteins, including enzymes and transcription factors, that are regulated by their thiol-disulfide status.[7]

The proposed mechanism involves the nucleophilic attack of a cellular thiolate (RS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a mixed disulfide and the release of a thiol derivative of the parent molecule. This process can lead to a cascade of disulfide exchange reactions, altering the cellular redox environment.[8]

Caption: Proposed thiol-disulfide exchange pathway.

Pathway 2: Bioreduction of Nitroaromatic Groups

Nitroaromatic compounds are known to be bioreduced in biological systems, a process central to the mechanism of action of many nitroaromatic drugs.[9][10] This reduction is often catalyzed by nitroreductase enzymes, which are present in various organisms, including bacteria and parasites, and to a lesser extent, in mammalian cells.[11][12]

The one-electron reduction of the nitro group leads to the formation of a nitro anion radical.[13] In the presence of molecular oxygen, this radical can transfer an electron to O₂, generating a superoxide radical (O₂⁻) and regenerating the parent nitro compound in a futile cycle that leads to the accumulation of reactive oxygen species (ROS).[13] Further reduction of the nitro group can produce nitroso and hydroxylamine intermediates, which are also highly reactive and can cause cellular damage, including DNA adduction and protein modification.[14]

Caption: Proposed bioreduction pathway of the nitroaromatic groups.

Experimental Protocols for Mechanistic Validation

To investigate the proposed dual mechanism of action, a series of in vitro and cell-based assays can be employed.

Thiol-Disulfide Exchange Assays

Objective: To determine if this compound can react with biological thiols.

Protocol: DTNB Assay for Thiol Reactivity

This assay, also known as the Ellman's test, measures the consumption of a known thiol, such as glutathione (GSH), upon reaction with the test compound.[15]

-

Reagents:

-

This compound stock solution (in DMSO).

-

Glutathione (GSH) solution in phosphate buffer (pH 7.4).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer.

-

Phosphate buffer (pH 7.4).

-

-

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of GSH and varying concentrations of this compound in phosphate buffer.

-

Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).

-

Add DTNB solution to each reaction mixture.

-

Measure the absorbance at 412 nm using a spectrophotometer. The absorbance is proportional to the amount of unreacted GSH.

-

A decrease in absorbance in the presence of the test compound indicates thiol consumption.

-

Nitroreductase Activity and ROS Generation Assays

Objective: To assess if the compound is a substrate for nitroreductases and if its metabolism leads to the generation of reactive oxygen species.

Protocol 1: In Vitro Nitroreductase Assay

This assay monitors the oxidation of NADH or NADPH, which is coupled to the reduction of the nitroaromatic compound by a purified nitroreductase enzyme.[16]

-

Reagents:

-

Purified nitroreductase (e.g., from E. coli).

-

This compound stock solution (in DMSO).

-

NADH or NADPH solution in Tris-HCl buffer (pH 7.0).

-

Tris-HCl buffer (pH 7.0).

-

-

Procedure:

-

In a UV-transparent 96-well plate, add Tris-HCl buffer, NADH/NADPH solution, and the test compound.

-

Initiate the reaction by adding the nitroreductase enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength of maximum absorbance for NADH/NADPH) over time using a plate reader.

-

The rate of NADH/NADPH oxidation is indicative of nitroreductase activity towards the substrate.

-

Protocol 2: Cellular ROS Detection Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), to detect intracellular ROS production.[17]

-

Reagents:

-

Cell line of interest (e.g., a cancer cell line).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

H₂DCFDA stock solution (in DMSO).

-

Phosphate-buffered saline (PBS).

-

-

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Remove the culture medium and wash the cells with PBS.

-

Load the cells with H₂DCFDA solution in serum-free medium for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove the excess probe.

-

Treat the cells with varying concentrations of this compound in complete medium.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

-

Sources

- 1. Bis(2-benzyloxy-3-nitrophenyl)disulfide_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 2. This compound [biogen.es]

- 3. This compound | 37398-25-7 [m.chemicalbook.com]

- 4. This compound, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 5. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disulfide - Wikipedia [en.wikipedia.org]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. svedbergopen.com [svedbergopen.com]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Application of Nitrophenyl Disulfides in Biochemical Research

Introduction

Within the intricate landscape of protein biochemistry, the disulfide bond (S-S) represents a critical covalent linkage, primarily formed between the thiol groups of two cysteine residues. These bonds are fundamental to stabilizing the tertiary and quaternary structures of proteins, particularly those destined for the oxidizing extracellular environment.[1][2] Beyond this structural role, the reversible nature of disulfide bonds places them at the heart of cellular redox signaling and enzyme catalysis, where thiol-disulfide exchange reactions modulate protein function.[3][4][5][6]

Nitrophenyl disulfides have emerged as an indispensable class of chemical tools for the study and manipulation of thiols and disulfide bonds in biological systems. These aromatic disulfides are distinguished by the presence of one or more nitro groups on the phenyl rings. This feature is not merely decorative; the strong electron-withdrawing nature of the nitro group "activates" the disulfide bond, rendering it highly susceptible to nucleophilic attack by a thiolate anion (R-S⁻). This predictable reactivity forms the basis of their widespread utility.

This guide provides an in-depth exploration of the core applications of nitrophenyl disulfides in biochemistry. We will delve into the fundamental chemistry of the thiol-disulfide exchange reaction that governs their function, provide detailed, field-proven protocols for their most common use in thiol quantification, and explore their advanced applications in protein modification, cellular redox probing, and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful reagents in their work.

Part 1: The Foundational Chemistry of Nitrophenyl Disulfides

The Thiol-Disulfide Exchange Reaction

The utility of nitrophenyl disulfides is predicated on the thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiol (or more accurately, its conjugate base, the thiolate anion) attacks one of the sulfur atoms of a disulfide bond.[5][7][8] The reaction proceeds through a trigonal bipyramidal transition state, resulting in the formation of a new disulfide bond and the release of a new thiol.[9]

The reaction rate is highly dependent on the pH of the solution. For the reaction to proceed, the attacking thiol must be in its deprotonated, nucleophilic thiolate form (R-S⁻). Therefore, the reaction is typically performed at a pH above the pKa of the attacking thiol, ensuring a sufficient concentration of the reactive thiolate species.[5][10][11]

Unique Properties of Nitrophenyl Disulfides

The genius of nitrophenyl disulfides lies in their chemical design. The archetypal reagent, 5,5'-dithiobis(2-nitrobenzoic acid) , universally known as DTNB or Ellman's Reagent , perfectly illustrates this.[8][12]

-

Activation of the Disulfide Bond : The electron-withdrawing nitro group pulls electron density away from the disulfide bond. This polarization makes the sulfur atoms more electrophilic and thus more vulnerable to nucleophilic attack by a thiolate.

-

Creation of a Chromogenic Leaving Group : Upon reaction with a thiol, the DTNB molecule is cleaved, forming a mixed disulfide and releasing one molecule of 2-nitro-5-thiobenzoate (TNB) .[10][13] Due to resonance stabilization involving the nitro and carboxylate groups, the TNB anion has a low thiol pKa and readily ionizes to the intensely yellow-colored TNB²⁻ dianion at neutral or alkaline pH.[10][12] This property is the cornerstone of its use in spectrophotometric assays.

Part 2: Core Application: Quantitative Analysis of Thiols with Ellman's Assay

The most widespread application of nitrophenyl disulfides is the quantification of free sulfhydryl groups using the Ellman's Assay.[13][14] This rapid and simple colorimetric assay has been a staple in biochemistry labs for decades.

Principle and Quantitative Method

The assay relies on the stoichiometric reaction between DTNB and a thiol, which produces one mole of the TNB²⁻ anion for every mole of thiol consumed.[12] The concentration of the resulting yellow product is determined by measuring its absorbance at 412 nm.[13]

The thiol concentration in the sample can be calculated directly using the Beer-Lambert law (A = εbc), by using the molar extinction coefficient (ε) of TNB²⁻. Alternatively, and often more reliably, a standard curve can be generated using a compound with a known thiol concentration, such as L-cysteine or glutathione.[13][15][16]

Data Presentation: Molar Extinction Coefficient of TNB²⁻

The molar extinction coefficient of TNB²⁻ can vary slightly depending on the buffer conditions. It is crucial to use the appropriate value for accurate quantification.

| Condition | Molar Extinction Coefficient (ε) | Wavelength | Reference |

| Standard Buffer (pH 8.0) | 14,150 M⁻¹cm⁻¹ | 412 nm | [10][11] |

| High Salt (6 M Guanidinium HCl) | 13,700 M⁻¹cm⁻¹ | 412 nm | [10][12] |

| Original Ellman (1959) Value | 13,600 M⁻¹cm⁻¹ | 412 nm | [11][12][13] |

Note: The value of 14,150 M⁻¹cm⁻¹ is the most widely accepted and accurate for standard aqueous buffers.

Experimental Protocol: Quantification of Protein Thiols

This protocol provides a self-validating system for the accurate determination of free sulfhydryl groups in a protein sample.

A. Materials and Reagent Preparation

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. The EDTA is included to chelate divalent metal ions that can catalyze the oxidation of thiols.

-

DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer. This solution should be prepared fresh.[15]

-

Thiol Standard (e.g., L-Cysteine): Prepare a 1.5 mM stock solution of L-cysteine hydrochloride monohydrate in Reaction Buffer. Create a dilution series (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25 mM) for the standard curve.[15]

-

Unknown Sample: The protein sample of interest, dissolved in Reaction Buffer. Prepare several dilutions to ensure the final absorbance falls within the linear range of the spectrophotometer and the standard curve.

B. Assay Procedure

-

Setup: For each standard and unknown dilution, label a separate test tube.

-

Reaction Mixture: To each tube, add 2.5 mL of Reaction Buffer and 50 µL of the DTNB Stock Solution.[11][13]

-

Initiate Reaction: Add 250 µL of the corresponding standard or unknown sample to each tube. For the blank, add 250 µL of Reaction Buffer.[11][13]

-

Incubation: Mix the contents thoroughly and incubate at room temperature for 15 minutes to allow the reaction to complete.[13][15]

-

Measurement: Measure the absorbance of each solution at 412 nm. Use the blank to zero the spectrophotometer.

C. Data Analysis

-

Standard Curve Method: Plot the absorbance values of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c). Use this equation to calculate the concentration of the unknown samples based on their absorbance readings.

-

Extinction Coefficient Method: Calculate the concentration of thiols using the Beer-Lambert Law:

-

Thiol Concentration (M) = (Absorbance at 412 nm) / (14,150 M⁻¹cm⁻¹ * path length in cm)

-

Remember to account for the dilution of your original sample in the final calculation.[17]

-

Part 3: Advanced and Emerging Applications

While thiol quantification remains their primary use, the unique reactivity of nitrophenyl disulfides has been harnessed for several other sophisticated biochemical applications.

Protein Modification and Peptide Synthesis

The activated nature of nitrophenyl disulfides makes them excellent reagents for site-selective modification of cysteine residues. Reagents like 3-nitro-2-pyridinesulfenyl (Npys) chloride are used to protect the thiol group of cysteine during solid-phase peptide synthesis.[18] The Npys group is stable under acidic conditions (like TFA used for deprotection) but can be readily cleaved. More importantly, it can act as an "activated" disulfide, facilitating the formation of an intramolecular disulfide bond with another free thiol on the peptide, a key step in synthesizing cyclic peptides like oxytocin.[18][19]

Probing Cellular Redox Capacity

To understand the redox state inside a living cell, reagents must be cell-permeable. The compound p,p'-dinitrophenyl disulfide, being more lipophilic than DTNB, can cross the cell membrane. Once inside, it is reduced by cellular thiols (like glutathione), and the resulting p-nitrothiophenol can be measured, providing an indication of the total reductive capacity of the intact cell.[20] This allows for the investigation of cellular responses to oxidative stress.

Drug Discovery and Development

The thiol-disulfide exchange mechanism is a key target in drug development.

-

Cysteine Protease Inhibition: Cysteine proteases, which are implicated in diseases ranging from cancer to parasitic infections, rely on a nucleophilic cysteine residue in their active site.[21][22][23] Nitrophenyl disulfides can act as inhibitors by forming a covalent mixed disulfide with this active site cysteine, thereby inactivating the enzyme.[24] The nitrophenyl portion acts as an affinity label that directs the compound to the active site and then serves as a good leaving group.

-

Antimicrobial Agents: Unsymmetrical disulfides containing a nitrophenyl group have shown potent antimicrobial activity.[25] The activated disulfide bond is crucial for their biological effect, which is thought to involve reaction with essential microbial thiols, such as those in key enzymes or cofactors like glutathione, disrupting cellular function.[26]

Conclusion and Future Outlook

From their foundational role in the Ellman's assay to their emerging applications in drug design and cellular biology, nitrophenyl disulfides are a versatile and powerful class of reagents. Their utility stems from a simple yet elegant chemical principle: the activation of a disulfide bond by an electron-withdrawing nitro group. This design allows for specific, rapid, and often chromogenic reactions with thiols.

The future will likely see the development of more sophisticated nitrophenyl disulfide-based tools. This could include novel fluorescent probes for real-time imaging of thiol dynamics in living cells, advanced drug delivery systems that release therapeutic payloads in the highly reducing environment of tumors, and new classes of antimicrobial and anticancer agents that exploit the unique reactivity of the nitrophenyl disulfide warhead. As our understanding of the complex roles of thiols and disulfides in health and disease continues to grow, so too will the applications for this remarkable family of chemical compounds.

References

-

Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

- Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641.

- Cremers, J., & Schwartz, T. U. (2013). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Physical Chemistry Chemical Physics, 15(19), 7139-7145.

- Yi, M. C., & Khosla, C. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Annual Review of Chemical and Biomolecular Engineering, 7, 237-261.

- Hogg, P. J. (2003). Oxidative Protein Folding: from Thiol-disulfide Exchange Reactions to the Redox Poise of the Endoplasmic Reticulum. Journal of Biological Chemistry, 278(47), 46189-46192.

-

ResearchGate. (n.d.). (A) Intra-protein thiol–disulfide exchange reaction. (B) Thiol–disulfide exchange involving an external thiol such as GSH. [Diagram]. Retrieved from [Link]

-

BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

-

Van Horn, D., & Bulaj, G. (n.d.). A Protocol for the Determination of Free Thiols. University of Utah. Retrieved from [Link]

-

Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]

- Giles, N. M., & Giles, G. I. (2000). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 108, 245-257.

-

Grokipedia. (n.d.). Ellman's reagent. Retrieved from [Link]

-

Modern Coder. (n.d.). Understanding DTE: Properties, Applications, and Handling. Retrieved from [Link]

-

Ethos Biosciences. (n.d.). DTNB-Thiols Assay by Exocell. Retrieved from [Link]

-

Scribd. (n.d.). Thiol Quantification Protocol. Retrieved from [Link]

-

Astral Scientific. (n.d.). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]

-

Biocompare. (n.d.). Dithiothreitol (DTT). Retrieved from [Link]

-

Ethos Biosciences. (2022, August 18). DTNB (ELLMAN'S) THIOL OXIDATIVE STRESS. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Ellman's reagent – Knowledge and References. Retrieved from [Link]

- Shcherbakov, D. N., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5101.

- Price, C. C., & Stacy, G. W. (1946). p-Nitrophenyl Disulfide, p-Nitrophenyl Sulfide and p-Nitrothiophenol. Journal of the American Chemical Society, 68(3), 498-500.

- Miron, T., & Wilchek, M. (1995). Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells. Methods in Enzymology, 251, 279-286.

- Stachulski, A. V., et al. (1989). Cysteine protease inhibitors with S-(3-nitro-2-pyridinesulfenyl)-cysteine residue in affinity analogs of peptide substrates. Advances in Experimental Medicine and Biology, 247B, 265-270.

- Revell, K. D., & Miller, M. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Antibiotics, 12(5), 903.

- Cramer, J., & Helma, J. (2018). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome.

- Lonsdale, R., & Mulholland, A. J. (2014). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Journal of Physical Chemistry B, 118(2), 433-442.

- Clark, R. J., & Craik, D. J. (2010). Discovery and applications of disulfide-rich cyclic peptides. Methods in Enzymology, 484, 1-28.

-

ResearchGate. (n.d.). 3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

- Taguchi, A., & Hayashi, Y. (2025). Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions. Chemistry – A European Journal.

- Torchilin, V. P. (2006). The role of thiols and disulfides in protein chemical and physical stability. Advanced Drug Delivery Reviews, 58(10), 1174-1191.

- Go, C. D., & Jones, D. P. (2013). From structure to redox: the diverse functional roles of disulfides and implications in disease. Journal of Proteomics, 92, 10-25.

-

MDPI. (n.d.). Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. Retrieved from [Link]

- Schmidt, B., et al. (2013). Post-translational control of protein function by disulfide bond cleavage. FEBS Journal, 280(10), 2213-2224.

-

ScienceOpen. (2023). Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L. Retrieved from [Link]

-

Biophysical Society. (n.d.). Disulfides Hold the Key for a Protein to Fold, Refold, and Misfold. Retrieved from [Link]

- Zhang, Y., et al. (2020). A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. ChemMedChem, 15(20), 1934-1940.

Sources

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Oxidative Protein Folding: from Thiol-disulfide Exchange Reactions to the Redox Poise of the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Post-translational control of protein function by disulfide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. grokipedia.com [grokipedia.com]

- 9. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 13. bmglabtech.com [bmglabtech.com]

- 14. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 15. broadpharm.com [broadpharm.com]

- 16. What is Ellman’s reagent | AAT Bioquest [aatbio.com]

- 17. interchim.fr [interchim.fr]

- 18. Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Use of p-nitrophenyl disulfide to measure reductive capacity of intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cysteine protease inhibition by nitrile-based inhibitors: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cysteine Proteases Inhibitors Library [chemdiv.com]

- 23. scienceopen.com [scienceopen.com]

- 24. Cysteine protease inhibitors with S-(3-nitro-2-pyridinesulfenyl)-cysteine residue in affinity analogs of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Architect's Blueprint: Strategic Use of Reactive Intermediates in Modern Heterocyclic Synthesis

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures underpinning the function of a vast majority of pharmaceuticals. The art and science of their synthesis lie not just in the selection of starting materials, but in the masterful control of transient, high-energy species: the reactive intermediates. This guide provides an in-depth exploration of three cornerstone intermediates—enamines, 1,3-dicarbonyl enolates, and azomethine ylides. Moving beyond mere reaction lists, we dissect the causality behind their formation, explore their nuanced reactivity, and provide field-proven protocols. This document is structured as a technical guide for the practicing scientist, offering a blend of mechanistic theory, strategic insights, and detailed, reproducible experimental workflows.

Chapter 1: The Enamine Intermediate: A Versatile Nucleophile for N-Heterocycle Construction

Theoretical Grounding: Formation and Reactivity

Enamines are vinylogous amines that represent one of the most powerful and versatile intermediates in organic synthesis. Their utility stems from their pronounced nucleophilic character at the α-carbon, a feature unlocked by the delocalization of the nitrogen lone pair into the π-system. This transformation of a carbonyl's electrophilic carbon into a nucleophilic one is a cornerstone of modern retrosynthetic analysis.

The formation of an enamine, typically through the condensation of a secondary amine with an aldehyde or ketone, is a reversible process that requires careful control of reaction conditions, most notably the removal of water to drive the equilibrium forward. The choice of the secondary amine (e.g., pyrrolidine, morpholine) is not trivial; it directly influences the stability and subsequent reactivity of the enamine intermediate.

Strategic Application: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, first reported in 1881, remains a robust and widely used method for constructing pyridines and their di- and tetra-hydro derivatives. The reaction's elegance lies in its convergent assembly of four components, where the in-situ formation of an enamine intermediate is the critical first step.

The generally accepted mechanism involves the initial condensation of a β-ketoester with an aldehyde, followed by the reaction of a second equivalent of the β-ketoester (as its enamine derivative) in a Michael addition. The subsequent cyclization and dehydration/oxidation steps lead to the aromatic pyridine ring. The enamine's role is to act as the key carbon-carbon bond-forming nucleophile, attacking the α,β-unsaturated system generated from the Knoevenagel condensation of the aldehyde and the first ketoester equivalent.

// Nodes A [label="β-Ketoester +\nAmmonia", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Enamine Intermediate\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Aldehyde +\nβ-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="α,β-Unsaturated Carbonyl\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Michael Adduct", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Cyclization/\nDehydration", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="1,4-Dihydropyridine", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Oxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Pyridine Product", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Condensation "]; C -> D [label=" Knoevenagel\n Condensation "]; B -> E [label=" Michael\n Addition "]; D -> E; E -> F; F -> G; G -> H; H -> I; } .enddot Caption: Workflow of the Hantzsch Pyridine Synthesis.

Field Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol demonstrates a classic Hantzsch reaction. The self-validating nature of this experiment lies in the expected outcome: the formation of a crystalline product whose identity can be confirmed by melting point and spectroscopic analysis (NMR, IR), which should match literature values.

Methodology:

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.

-

Initiation: Stir the mixture at room temperature. To this solution, add concentrated aqueous ammonia (7.5 mL, ~130 mmol) dropwise over 5 minutes. The addition is exothermic, and a yellow color should develop.

-

Reaction: Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-4 hours.

-

Workup and Isolation: After completion, cool the reaction mixture in an ice bath for 1 hour. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration using a Büchner funnel.

-

Purification: Wash the collected solid with 50 mL of cold 50% aqueous ethanol to remove unreacted starting materials and byproducts.

-

Drying and Characterization: Dry the purified solid in a vacuum oven at 50°C. The expected yield is approximately 80-90%. Characterize the product by determining its melting point (expected: 156-158°C) and acquiring ¹H NMR and ¹³C NMR spectra.

Chapter 2: 1,3-Dicarbonyl Compounds: The Archetypal Heterocyclic Precursors

Theoretical Grounding: The Power of Enolizable Protons

1,3-Dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, are arguably among the most valuable building blocks in heterocyclic chemistry. Their utility is derived from two key features: the acidity of the central methylene protons (pKa ≈ 9-13) and the ability to act as ambident nucleophiles upon deprotonation. The resulting enolate can react with electrophiles at either the central carbon or an oxygen atom.

Furthermore, these compounds possess two electrophilic carbonyl carbons, making them ideal partners for reactions with dinucleophiles like hydrazine, hydroxylamine, or urea to form a variety of five- and six-membered heterocycles.

Strategic Application: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, exemplifies the strategic use of this intermediate. The reaction proceeds via an initial condensation to form a hydrazone or enehydrazine intermediate, followed by an intramolecular cyclization and dehydration to yield the stable pyrazole ring. The regioselectivity of the final product is dictated by which carbonyl group undergoes the initial nucleophilic attack and which participates in the subsequent cyclization, a factor that can be controlled by the choice of substrates and reaction conditions.

// Nodes Start [label="1,3-Dicarbonyl\n(e.g., Acetylacetone)\n+\nHydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Initial Condensation\n(Nucleophilic Attack at C=O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Hydrazone/\nEnehydrazine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(Attack of -NH on second C=O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclic_Intermediate [label="5-Membered Cyclic Adduct\n(Tetrahedral Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Dehydration\n(-H₂O)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Pyrazole Product", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Cyclic_Intermediate; Cyclic_Intermediate -> Step3; Step3 -> Product; } .enddot Caption: Logical flow of the Knorr Pyrazole Synthesis.

Data Presentation: Versatility of 1,3-Dicarbonyls in Heterocycle Synthesis

The table below summarizes the synthesis of various heterocycles from a common 1,3-dicarbonyl, acetylacetone, highlighting its versatility.

| Reagent Partner | Heterocyclic Product | Reaction Name | Key Features |

| Hydrazine (H₂N-NH₂) | 3,5-Dimethylpyrazole | Knorr Pyrazole Synthesis | Forms a five-membered ring with two adjacent nitrogen atoms. |

| Hydroxylamine (H₂N-OH) | 3,5-Dimethylisoxazole | Isoxazole Synthesis | Creates a five-membered ring containing both nitrogen and oxygen. |

| Urea (H₂N-CO-NH₂) | 4,6-Dimethylpyrimidin-2-ol | Pyrimidine Synthesis | Builds a six-membered aromatic ring central to nucleobases. |

| Guanidine | 2-Amino-4,6-dimethylpyrimidine | Pyrimidine Synthesis | Incorporates an exocyclic amino group, a common pharmacophore. |

Field Protocol: Synthesis of 3,5-Dimethylpyrazole

Methodology:

-

Reagent Preparation: To a 250 mL three-necked flask fitted with a dropping funnel, mechanical stirrer, and thermometer, add hydrazine sulfate (13.0 g, 100 mmol) and water (100 mL).

-

Basification: Cool the stirred suspension in an ice bath. Slowly add a solution of sodium hydroxide (8.0 g, 200 mmol) in 25 mL of water, ensuring the temperature does not exceed 10°C. This liberates free hydrazine in situ.

-

Addition of Dicarbonyl: Once the hydrazine sulfate has dissolved, add acetylacetone (10.0 g, 100 mmol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A homogenous solution should be obtained.

-

Workup and Isolation: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined ethereal extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid. The expected yield is high, typically >90%.

Chapter 3: Azomethine Ylides: Masters of 1,3-Dipolar Cycloaddition

Theoretical Grounding: Generation and Reactivity

Azomethine ylides are 1,3-dipolar species containing a nitrogen atom and two carbon atoms, forming a C-N-C framework. They are highly reactive intermediates, not typically isolated, but generated in situ for immediate use in cycloaddition reactions. Common methods for their generation include:

-

Decarboxylative Condensation: The reaction of an α-amino acid with an aldehyde or ketone.

-

Thermal or Photochemical Ring-Opening: From substituted aziridines.

-

Deprotonation: Of iminium salts.

Their primary utility lies in [3+2] cycloaddition reactions with dipolarophiles (e.g., alkenes, alkynes), providing a direct and often stereoselective route to five-membered N-heterocycles like pyrrolidines and pyrroles.

Strategic Application: Stereoselective Synthesis of Pyrrolidines

The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceuticals. The [3+2] cycloaddition of an azomethine ylide is one of the most efficient methods for its construction. The reaction's power is amplified by its high degree of stereocontrol. The stereochemistry of the starting materials (the dipolarophile and the ylide precursor) is often transferred with high fidelity to the final product.

For instance, the reaction of an azomethine ylide generated from N-methylglycine (sarcosine) and benzaldehyde with a dipolarophile like N-phenylmaleimide proceeds smoothly to form a complex, polycyclic pyrrolidine derivative.

// Nodes Start [label="α-Amino Acid\n(e.g., Sarcosine)\n+\nAldehyde", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Ylide_Gen [label="In-situ Generation\n(via Condensation/\nDecarboxylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Azomethine Ylide\n(1,3-Dipole)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipolarophile [label="Dipolarophile\n(e.g., Alkene, Alkyne)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Cycloaddition [label="[3+2] Cycloaddition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Membered N-Heterocycle\n(e.g., Pyrrolidine)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Ylide_Gen -> Ylide; Ylide -> Cycloaddition; Dipolarophile -> Cycloaddition; Cycloaddition -> Product; } .enddot Caption: General workflow for pyrrolidine synthesis via azomethine ylides.

Field Protocol: [3+2] Cycloaddition of an Azomethine Ylide with an Alkene

Methodology:

-

Reagent Preparation: In a 50 mL round-bottom flask, suspend sarcosine (N-methylglycine) (178 mg, 2.0 mmol) and paraformaldehyde (60 mg, 2.0 mmol) in 20 mL of toluene.

-

Ylide Generation: Add dimethyl acetylenedicarboxylate (DMAD) (0.25 mL, 2.0 mmol) to the suspension.

-

Reaction: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The in-situ generation of the azomethine ylide occurs via condensation and decarboxylation, and it is immediately trapped by the DMAD.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate) to afford the pure dihydropyrrole product. The expected yield is generally good, around 70-85%.

Conclusion

The strategic command of reactive intermediates is fundamental to the successful design and execution of heterocyclic synthesis. Enamines, 1,3-dicarbonyl enolates, and azomethine ylides are not merely fleeting species but are powerful tools that enable complex molecular architectures to be built with precision and efficiency. By understanding the principles governing their formation and reactivity, the modern synthetic chemist can unlock novel pathways, improve reaction outcomes, and accelerate the discovery of new chemical entities for medicine and technology. The protocols and data presented herein serve as a practical guide for harnessing the synthetic potential of these essential intermediates.

References

-

Kappe, C. O. (2000). "The Hantzsch Dihydropyridine Synthesis and some of its Modifications. A Review." Molecules. Available at: [Link]

-

Dömling, A. (2002). "The Hantzsch reaction: myths and facts." Chemistry–A European Journal. Available at: [Link]

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. Available at: [Link]

-

Faria, J. V., et al. (2017). "The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study." The Journal of Organic Chemistry. Available at: [Link]

-

Wiley, R. H., and Wiley, P. (1964). "Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings." John Wiley & Sons. Available at: [Link]

-

Coldham, I., and Hufton, R. (2005). "Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides." Chemical Reviews. Available at: [Link]

An In-depth Technical Guide to Bis(2-benzyloxy-3-nitrophenyl)disulfide for Thiol Group Activation

This guide provides a comprehensive overview of bis(2-benzyloxy-3-nitrophenyl)disulfide, a specialized reagent for the activation of thiol groups. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, mechanism of action, and practical applications of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Critical Role of Thiol Activation in Bioconjugation and Drug Development

Thiol groups (-SH), particularly those on cysteine residues in proteins and peptides, are prime targets for chemical modification due to their potent nucleophilicity. The ability to selectively and efficiently activate these thiols is paramount in a multitude of applications, including the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the synthesis of complex biomolecules.[1][2] Thiol activation via thiol-disulfide exchange is a fundamental strategy that offers a reversible covalent linkage, a feature that is often desirable in biological systems.[3]

This compound emerges as a valuable tool in this context. Its unique structural features, namely the electron-withdrawing nitro group positioned ortho to the disulfide bond and the sterically influential benzyloxy group, are anticipated to modulate its reactivity and selectivity in thiol-disulfide exchange reactions. This guide will explore the underlying principles of its function and provide practical guidance for its synthesis and application.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from analogous aromatic disulfides.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C26H20N2O6S2 |

| Molecular Weight | 536.58 g/mol |

| Appearance | Expected to be a yellow crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. |

| Stability | Stable under standard laboratory conditions, but sensitive to reducing agents. |

Characterization Data (Reference for Analogous Compounds):

-

¹H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. The benzylic protons should appear as a singlet around 5.0-5.5 ppm.

-

¹³C NMR: Aromatic carbons will resonate between 120-150 ppm. The benzylic carbon is anticipated around 70 ppm.

-

IR Spectroscopy: Characteristic peaks for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.[4][5][6]

Synthesis of this compound: An Inferred Protocol

It is crucial to note that the following protocol is inferred and should be optimized for safety and efficiency in a laboratory setting.

Step 1: Synthesis of 2-Benzyloxy-3-nitrobenzenethiol (Inferred)

The synthesis of the precursor thiol can likely be achieved from a suitable starting material such as 2-chloro-3-nitrophenol or a related nitroaromatic compound. A potential route involves the nucleophilic aromatic substitution of a leaving group with a protected thiol equivalent, followed by deprotection. A more direct approach could be the benzylation of 2-mercapto-3-nitrophenol, if available.

Step 2: Oxidative Dimerization to this compound

The oxidation of thiols to their corresponding disulfides is a well-established transformation.[7][8][9]

Experimental Protocol:

-

Dissolution: Dissolve the crude 2-benzyloxy-3-nitrobenzenethiol in a suitable organic solvent such as dichloromethane (DCM) or methanol.

-

Oxidation: To the stirred solution, add a mild oxidizing agent. Common choices include:

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Workup: Upon completion, quench the reaction if necessary (e.g., with sodium thiosulfate solution to remove excess iodine). Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Mechanism of Thiol Group Activation: The Thiol-Disulfide Exchange Reaction

The activation of a thiol group by this compound proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion attacks one of the sulfur atoms of the disulfide bond.[3][11]

The key mechanistic steps are:

-

Deprotonation of the Target Thiol: The thiol group of the target molecule (e.g., a cysteine residue) must first be deprotonated to form the more nucleophilic thiolate anion. The reaction rate is therefore pH-dependent, with higher pH values generally leading to faster reactions.[12][13]

-

Nucleophilic Attack: The thiolate anion attacks one of the sulfur atoms of the this compound.

-

Formation of a Mixed Disulfide: This attack leads to the formation of a new, "mixed" disulfide between the target molecule and the 2-benzyloxy-3-nitrophenylthio moiety.

-

Release of the Leaving Group: The other half of the disulfide reagent is released as the 2-benzyloxy-3-nitrobenzenethiolate anion, which is a relatively stable leaving group due to the electron-withdrawing nitro group.

The reactivity of this compound is enhanced by the presence of the ortho-nitro group, which stabilizes the resulting thiolate anion, making it a better leaving group. This "activation" of the disulfide bond drives the equilibrium of the exchange reaction towards the formation of the mixed disulfide.

Applications in Bioconjugation and Drug Development

The primary application of this compound is in the selective modification of thiol-containing biomolecules.

Protein and Peptide Modification

This reagent can be used to attach a "handle" to a protein or peptide via a cysteine residue. This handle can then be used for further functionalization, such as the attachment of a drug molecule, a fluorescent probe, or a polyethylene glycol (PEG) chain to improve pharmacokinetic properties. The reversibility of the disulfide bond can also be exploited for controlled release applications.[14]

Antibody-Drug Conjugates (ADCs)

In the field of ADCs, disulfide-based linkers are a common strategy for attaching cytotoxic payloads to antibodies.[15] this compound can be used to create a linker-payload conjugate that can then be reacted with a thiol-containing antibody. The stability of the resulting disulfide bond in the systemic circulation and its subsequent cleavage in the reducing environment of the target cell are critical design considerations.

Experimental Protocol: Thiol Activation and Bioconjugation

The following is a general protocol for the activation of a thiol group on a protein using this compound. This protocol should be optimized for the specific protein and application.

Materials:

-

Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0.

-

This compound stock solution in an organic solvent (e.g., DMSO or DMF).

-

Reducing agent (optional, for proteins with existing disulfide bonds), such as Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent, such as L-cysteine or β-mercaptoethanol.

-

Purification system, such as size-exclusion chromatography (SEC) or dialysis.

Procedure:

-

Protein Preparation:

-

If the protein has existing disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent like TCEP. Follow established protocols for protein reduction and remove the excess reducing agent before proceeding.[16]

-

Ensure the protein solution is in a buffer at a pH that facilitates the formation of the thiolate anion (typically pH 7.0-8.0).[12][13]

-

-

Reaction Setup:

-

To the stirred protein solution, add a molar excess of the this compound stock solution. The optimal molar ratio will depend on the protein and the desired degree of modification and should be determined empirically.

-

Allow the reaction to proceed at room temperature or 4°C with gentle agitation.

-

-

Reaction Monitoring:

-

Quenching:

-

Once the desired level of modification is achieved, quench the reaction by adding an excess of a small molecule thiol like L-cysteine to consume any unreacted disulfide reagent.

-

-

Purification:

-

Remove the excess reagent, the released 2-benzyloxy-3-nitrobenzenethiol, and the quenching reagent by size-exclusion chromatography or dialysis.

-

-

Characterization:

-

Characterize the modified protein to confirm the degree of modification and the integrity of the protein using techniques like mass spectrometry and SDS-PAGE.

-

Conclusion and Future Perspectives

This compound represents a promising reagent for the activation of thiol groups, offering a balance of reactivity and selectivity that can be advantageous in various bioconjugation applications. The presence of the ortho-nitro group is key to its activating potential, while the benzyloxy group may offer opportunities for further functionalization or influence steric interactions during the exchange reaction.

While this guide provides a foundational understanding and practical starting points, further research is needed to fully elucidate the kinetic profile and substrate scope of this particular reagent. As the demand for more sophisticated and precisely engineered biomolecules grows, reagents like this compound will undoubtedly play an increasingly important role in advancing the fields of drug development, diagnostics, and materials science.

References

-

Steric effects in peptide and protein exchange with activated disulfides. PubMed, [Link]

-

Steric Effects in Peptide and Protein Exchange with Activated Disulfides. PMC, [Link]

-

Strategies for direct thiol‐disulfide exchange reactions. ResearchGate, [Link]

-

Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. ACS Publications, [Link]

-

Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. PMC, [Link]

-

Green methodology for the preparation of disulfide. Taylor & Francis Online, [Link]

-

Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation. RSC Publishing, [Link]

-

Efficient synthesis of disulfides by air oxidation of thiols under sonication. RSC Publishing, [Link]

-

Disulfide‐Based Self‐Immolative Linkers and Functional Bioconjugates for Biological Applications. ResearchGate, [Link]

-

Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. ACS Publications, [Link]

-

15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts, [Link]

-

Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. ResearchGate, [Link]

-

Disulfide synthesis by S-S coupling. Organic Chemistry Portal, [Link]

-

Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central, [Link]

-

A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synfacts, [Link]

-

Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. ACS Publications, [Link]

-

Oxidation of thiol using DEAD and its derivatives. ResearchGate, [Link]

-

A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. Taylor & Francis Online, [Link]

-

Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv, [Link]

-

Disulfide, bis-(m-nitrophenyl). Organic Syntheses, [Link]

-

Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. PMC, [Link]

-

Synthesis of Aromatic Monothiols and Aromatic Dithiols to Increase the Folding Rate and Yield of Disulfide Containing Proteins. FIU Digital Commons, [Link]

-

Chemistry and Enzymology of Disulfide Cross-linking in Proteins. PMC, [Link]

-

Bis(3-nitrophenyl) disulfide. PubChem, [Link]

-

Direct mass spectrometric characterization of disulfide linkages. PMC, [Link]

-

Oxidation of protein disulfide bonds by singlet oxygen gives rise to glutathionylated proteins. ScienceDirect, [Link]

-

Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. RSC Publishing, [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. PMC, [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI, [Link]

-

The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv, [Link]

-

Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. ResearchGate, [Link]

-

Recent mass spectrometry-based techniques and considerations for disulfide bond characterization in proteins. ResearchGate, [Link]

-

Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD). NIH, [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central, [Link]

-

Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI, [Link]

-

Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. NIH, [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI, [Link]

-

Bis(3-nitrophenyl) disulfide (C12H8N2O4S2). PubChemLite, [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04531A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steric effects in peptide and protein exchange with activated disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Reactivity of the Benzyloxy Protecting Group in Disulfide Compounds

Abstract

The benzyloxy (benzyl, Bn) group is a cornerstone protecting group in modern organic synthesis, prized for its robustness across a wide array of chemical conditions. However, its application in molecules containing disulfide bonds—a linkage critical to the structure and function of numerous peptides and pharmaceuticals—presents a significant synthetic challenge. The very conditions that effectively cleave the benzyl ether or thioether can often lead to the undesired reduction of the disulfide bridge. This guide provides an in-depth analysis of the benzyloxy group's reactivity, focusing on strategies to achieve its selective removal while preserving the integrity of the disulfide bond. We will explore the mechanistic underpinnings of various deprotection protocols, offer field-proven methodologies, and discuss orthogonal strategies that are essential for researchers, chemists, and drug development professionals working with these complex molecular architectures.

Introduction: The Orthogonality Dilemma

In the intricate world of multi-step synthesis, particularly in peptide and carbohydrate chemistry, protecting groups are indispensable tools.[1] They serve as temporary masks for reactive functional groups, allowing chemists to direct reactions to specific sites on a molecule. The benzyl (Bn) group, typically installed as a benzyl ether (-OBn) or thioether (-SBn), is favored for its general stability towards acidic, basic, and many oxidative and reductive conditions.[2][3]

Concurrently, the disulfide bond (-S-S-) is a key structural motif in biologically active peptides and proteins, dictating their three-dimensional conformation and, consequently, their function.[1] The synthesis of complex, disulfide-rich peptides requires a sophisticated approach to protecting group strategy, demanding "orthogonal" systems where one group can be removed selectively in the presence of others.[1]

The central conflict arises from the fact that the most common and efficient method for benzyl group removal—catalytic hydrogenolysis—employs reductive conditions that are often incompatible with the disulfide linkage.[4] This guide addresses this challenge directly, providing a technical framework for navigating the delicate balance required to deprotect a benzyloxy group without compromising a disulfide bond.

The Benzyloxy Group: Stability and Reactivity Profile

The stability of the benzyl ether is a primary reason for its widespread use. It is generally resistant to a variety of reagents that would cleave other common protecting groups like silyl ethers or acetals.[3]

-

Installation: Typically formed via a Williamson ether synthesis, where an alkoxide reacts with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like sodium hydride (NaH).[5][6] This SN2 reaction is clean and high-yielding.[6]

-

Stability: Benzyl ethers are stable to strong bases, nucleophiles, and mild acidic conditions, making them compatible with a broad range of subsequent synthetic steps.[2]

However, their removal requires specific, often harsh, conditions. Understanding the mechanisms of these deprotection reactions is crucial to predicting their effect on other functional groups, especially the disulfide bond.

Standard Deprotection Methodologies

A summary of common deprotection methods and their general compatibility with disulfide bonds is presented below.

| Deprotection Method | Reagents | Disulfide Compatibility | Key Considerations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Low | The standard method for Bn cleavage, but often reduces disulfide bonds.[4] |

| Catalytic Transfer Hydrogenation | Pd/C, H₂ Donor (e.g., Formic Acid, Cyclohexene) | Moderate to High | Milder conditions offer a viable pathway for selective deprotection.[7][8] |

| Strong Acid Cleavage | HBr, BCl₃, BBr₃ | High | Harsh conditions can cause other side reactions; disulfide is generally stable.[2][9] |

| Oxidative Cleavage | DDQ, Ozone | High | Less common for simple benzyl ethers; requires specific substrate features (e.g., p-methoxybenzyl).[5][10] |

Navigating the Challenge: Preserving the Disulfide Bond

The thiol-disulfide equilibrium is sensitive to reducing agents. The conditions of catalytic hydrogenolysis (H₂ gas, palladium catalyst) that readily cleave the C-O bond of a benzyl ether can simultaneously reduce the S-S bond to two thiol groups. This lack of selectivity necessitates alternative strategies.

Caption: Orthogonal deprotection vs. non-selective reduction.

The Method of Choice: Catalytic Transfer Hydrogenation (CTH)

Catalytic Transfer Hydrogenation (CTH) has emerged as a superior method for removing benzyl groups in the presence of reducible functionalities like disulfides.[7][8] Instead of using high-pressure hydrogen gas, CTH utilizes a hydrogen donor molecule that transfers hydrogen to the substrate on the surface of a catalyst (typically Pd/C).[11]

Causality of Selectivity: The key to CTH's success lies in its milder nature. The concentration of active hydrogen at the catalyst surface is lower and more controlled compared to standard hydrogenolysis. This kinetic control allows for the cleavage of the more labile benzyl C-O bond without providing enough reductive potential to break the more stable disulfide bond.

Common hydrogen donors include:

The choice of donor and solvent can be optimized to maximize yield and selectivity.[7]

Caption: Experimental workflow for CTH deprotection.

Acid-Mediated Cleavage: A Harsher Alternative

Strong Lewis or Brønsted acids can cleave benzyl ethers, typically via an SN1 or SN2 mechanism.[5] While these conditions do not reduce disulfide bonds, they are harsh and can promote other side reactions.

-